![molecular formula C13H17NO4 B1451922 5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid CAS No. 1157041-79-6](/img/structure/B1451922.png)
5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid
Overview
Description
Scientific Research Applications
Amino Acid Synthesis and Resolution
The L-forms of related compounds, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, have been synthesized and resolved, indicating their importance as constituent amino acids in specific toxins. These processes involve hydrolysis and decarboxylation steps to achieve the desired amino acid derivatives, which are crucial for understanding the structure and function of biologically active compounds (Shimohigashi, Lee, & Izumiya, 1976).
Biosynthetic Pathways
Studies on the roots of Athyrium yokoscense have isolated compounds similar to 5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid, shedding light on the biosynthetic pathways of meta-functionalized phenylpentanoic acids. These findings contribute to our understanding of natural product biosynthesis and the role of meta-hydroxylation in this process (Hiraga et al., 1998).
Synthetic Applications
Research into the synthesis of novel functional diacids, including derivatives of this compound, has been conducted to explore their potential applications. These studies focus on the reaction conditions and the characterization of intermediate and final products, contributing to the development of new synthetic methodologies and materials (Zhang Zhi-qin, 2004).
Antifungal and Plant Resistance
Research on novel amides of adipic acid, including derivatives related to this compound, has shown that these compounds can induce resistance in plants against pathogenic fungi. This line of research opens up possibilities for developing new, environmentally friendly plant protection strategies (Flors et al., 2003).
properties
IUPAC Name |
6-(2-methoxyanilino)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-18-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13(16)17/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNOFLVHNEZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
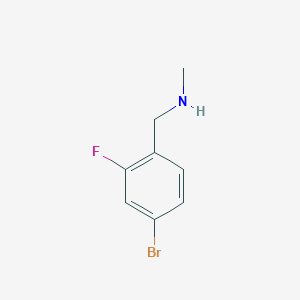
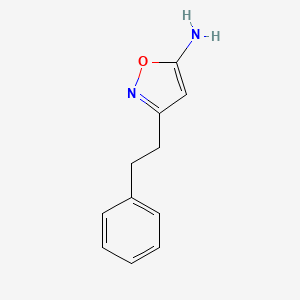

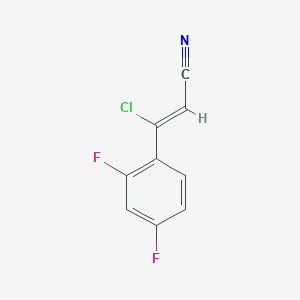
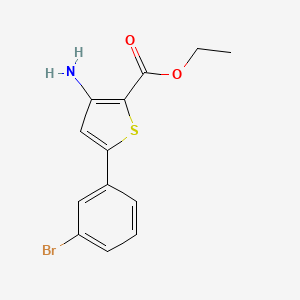

![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)
![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)
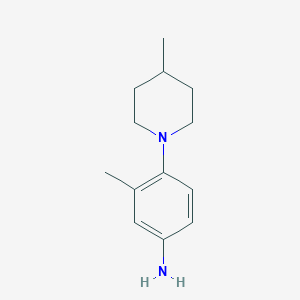

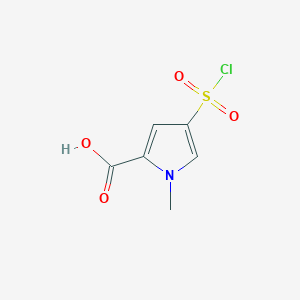
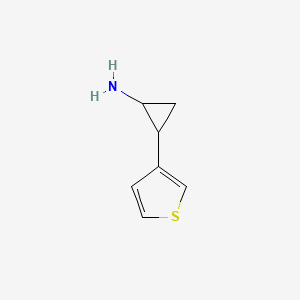
![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)